![molecular formula C10H12FNO B4837861 N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B4837861.png)
N-[2-(4-fluorophenyl)ethyl]acetamide
Overview
Description
N-[2-(4-fluorophenyl)ethyl]acetamide is an acetamide derivative with a 2-(4-fluorophenyl)ethyl group attached to the nitrogen atom of the acetamide backbone. Its molecular formula is C₁₀H₁₂FNO, and it features a fluorinated aromatic ring connected via an ethyl chain to the amide nitrogen. The fluorine atom at the para position of the phenyl ring enhances the compound's lipophilicity and metabolic stability, making it a candidate for pharmacological studies.
Comparison with Similar Compounds
The structural and functional uniqueness of N-[2-(4-fluorophenyl)ethyl]acetamide becomes evident when compared to other acetamide derivatives. Below is a detailed analysis:
Table 1: Structural and Functional Comparison of this compound with Analogues
Compound Name | Key Structural Features | Biological Activity/Properties | Unique Attributes |
---|---|---|---|
This compound | Fluorophenyl group, ethyl linker | Not explicitly reported (in evidence) | High lipophilicity, metabolic stability due to fluorine |
2-(4-Fluorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]acetamide | Fluorophenyl, furan, hydroxypropyl substituents | Potential CNS activity (structural inference) | Furan moiety may enhance binding to aromatic receptors; hydroxyl group improves solubility |
2-(2-ethoxy-4-formylphenoxy)-N-(4-fluorophenyl)acetamide | Ethoxy, formyl, fluorophenyl groups | Not explicitly reported | Fluorine enhances stability; formyl group may facilitate covalent binding |
N-(4-fluorophenyl)acetamide | Direct fluorophenyl attachment to acetamide N | Antimicrobial activity | Simpler structure with higher electrophilicity |
2-[(4-chlorophenyl)sulfanyl]-N-(4-ethylphenyl)acetamide | Chlorophenyl, sulfanyl, ethylphenyl groups | Not explicitly reported | Chlorine and sulfanyl groups increase electrophilicity and reactivity |
Key Comparative Insights
Fluorine Substitution vs. Halogenated Analogues The fluorophenyl group in this compound provides superior metabolic stability and lipophilicity compared to chlorophenyl or bromophenyl analogues. For example, replacing fluorine with chlorine in 2-(2-ethoxy-4-formylphenoxy)-N-(4-chlorophenyl)acetamide reduces lipophilicity and alters target selectivity . Fluorine’s electron-withdrawing effect enhances binding affinity to hydrophobic pockets in biological targets, a feature absent in non-fluorinated derivatives .
Linker Flexibility and Functional Groups The ethyl linker in the target compound balances flexibility and steric hindrance, enabling optimal interactions with enzymes or receptors. By contrast, compounds like 2-(4-Fluorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]acetamide incorporate bulkier substituents (e.g., hydroxypropyl), which may limit membrane permeability .
For instance:
- N-(4-fluorophenyl)acetamide shows antimicrobial effects, likely due to the electronegative fluorine disrupting bacterial membranes .
Research Findings and Mechanistic Implications
- Fluorine’s Role: Fluorine in the para position of the phenyl ring reduces oxidative metabolism, extending the compound’s half-life in vivo compared to non-fluorinated analogues .
- Structural Complexity vs. Bioactivity : Compounds with additional functional groups (e.g., formyl in ) show enhanced reactivity but may face challenges in pharmacokinetics. The simplicity of This compound could favor better drug-likeness.
- Comparative Solubility : Ethyl-linked fluorophenyl acetamides generally exhibit moderate solubility in polar solvents, whereas hydroxypropyl or sulfonyl derivatives (e.g., ) display improved aqueous solubility at the cost of reduced membrane penetration .
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO/c1-8(13)12-7-6-9-2-4-10(11)5-3-9/h2-5H,6-7H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKUJDSNHWLWHLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CC=C(C=C1)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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